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molecular formula C14H11NO3 B8738612 2-Pyridinecarboxylic acid, 3-(4-methylbenzoyl)- CAS No. 116060-91-4

2-Pyridinecarboxylic acid, 3-(4-methylbenzoyl)-

Cat. No. B8738612
M. Wt: 241.24 g/mol
InChI Key: ADEXTNXECYSAKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05585385

Procedure details

Employing 2,3-pyridinedicarboxylic anhydride (10.0 g), toluene (125 ml) and aluminum chloride (15.0 g), substantially the same reaction and process as in Reference Example 1 Process 1 and Step 1 were conducted to give 3-(4-methylbenzoyl)-2-pyridinecarboxylic acid as colorless crystals (7.8 g).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
125 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]2[C:7]([O:9][C:10](=[O:11])[C:2]=12)=[O:8].[Cl-].[Al+3].[Cl-].[Cl-].[C:16]1([CH3:22])[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1>>[CH3:22][C:16]1[CH:21]=[CH:20][C:19]([C:7]([C:3]2[C:2]([C:10]([OH:9])=[O:11])=[N:1][CH:6]=[CH:5][CH:4]=2)=[O:8])=[CH:18][CH:17]=1 |f:1.2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
N1=C2C(=CC=C1)C(=O)OC2=O
Name
Quantity
15 g
Type
reactant
Smiles
[Cl-].[Al+3].[Cl-].[Cl-]
Name
Quantity
125 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1=CC=C(C(=O)C=2C(=NC=CC2)C(=O)O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 7.8 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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